Glycoluril-formaldehyde
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Overview
Description
Glycoluril-formaldehyde is a compound formed by the condensation of glycoluril and formaldehydeThis compound is notable for its role in the synthesis of cucurbiturils, a family of macrocyclic molecules with significant applications in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycoluril-formaldehyde is typically synthesized through the condensation of glycoluril with formaldehyde under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid. The reaction is usually carried out at elevated temperatures to ensure complete condensation .
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves the use of urea and glyoxal as starting materials. The reaction is catalyzed by phosphoric acid or phosphoric anhydride at temperatures around 95°C. This method is efficient and yields high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: Glycoluril-formaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The amide-like hydrogen atoms in glycoluril can be substituted with halogen atoms or other functional groups.
Condensation Reactions: this compound can further react with amines or amino acids to form polycyclic compounds.
Common Reagents and Conditions:
Acid Catalysts: Hydrochloric acid, sulfuric acid, trifluoroacetic acid.
Base Catalysts: Potassium hydroxide.
Solvents: Water, methanol.
Major Products:
Cucurbiturils: Formed through the cyclo-oligomerization of glycoluril and formaldehyde.
Polycyclic Compounds: Formed through reactions with amines or amino acids.
Scientific Research Applications
Glycoluril-formaldehyde and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of glycoluril-formaldehyde involves the formation of stable complexes with various guest molecules. The compound’s ability to form hydrogen bonds and its rigid structure make it an excellent host for encapsulating other molecules. This property is particularly useful in drug delivery, where this compound derivatives can protect therapeutic agents from degradation and ensure targeted delivery .
Comparison with Similar Compounds
Cucurbiturils: Macrocyclic compounds formed from glycoluril and formaldehyde, known for their exceptional recognition properties.
Bambusurils: Another class of macrocyclic compounds derived from glycoluril, used in supramolecular chemistry.
Cyclodextrins: Cyclic oligosaccharides with similar host-guest chemistry applications.
Uniqueness: Glycoluril-formaldehyde is unique due to its ability to form highly stable and selective host-guest complexes. Unlike cyclodextrins, which have lower binding affinities, this compound derivatives exhibit high binding affinities and can encapsulate a wider range of guest molecules .
Properties
CAS No. |
92908-23-1 |
---|---|
Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione;formaldehyde |
InChI |
InChI=1S/C4H6N4O2.CH2O/c9-3-5-1-2(7-3)8-4(10)6-1;1-2/h1-2H,(H2,5,7,9)(H2,6,8,10);1H2 |
InChI Key |
NGFUWANGZFFYHK-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C12C(NC(=O)N1)NC(=O)N2 |
Related CAS |
36833-16-6 68036-98-6 |
Origin of Product |
United States |
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